

# Technical Safety & Handling Guide: (S)-1,2-Diphenylethanol

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## Compound of Interest

Compound Name: (s)-1,2-Diphenylethanol

CAS No.: 5773-56-8

Cat. No.: B1607665

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## Executive Summary & Chemical Identity[1][2][3]

**(S)-1,2-Diphenylethanol** (CAS: 5773-56-8) is a high-value chiral building block widely utilized in the asymmetric synthesis of pharmaceutical intermediates, particularly for diaryl structures found in antihistamines and anticholinergic agents.[1] As a secondary alcohol with a chiral center, its enantiomeric purity is critical to downstream efficacy.

While classified as a GHS "Warning" substance, its handling requires specific attention to its physical state (low-melting solid) and potential for respiratory irritation. This guide moves beyond basic SDS compliance, offering a technical framework for maintaining both operator safety and compound integrity.

## Physicochemical Profile

Property	Specification	Operational Implication
CAS Number	5773-56-8	Specific to the (S)-enantiomer. [2][3][1][4] Do not confuse with racemate (614-29-9).
Formula	C <sub>14</sub> H <sub>14</sub> O	MW: 198.26 g/mol .[5][6]
Physical State	Crystalline Solid	White to off-white.[1]
Melting Point	66–67 °C	Critical: Low melting point implies susceptibility to clumping or partial melting during exothermic transfers or milling.
Solubility	CHCl <sub>3</sub> , MeOH, DMSO	High organic solubility; poor water solubility (<1 g/L).
Chirality	(S)-Enantiomer	Avoid strong acids/bases at elevated temps to prevent racemization.[1]

## Hazard Identification & Toxicology (GHS)

The safety profile of **(S)-1,2-Diphenylethanol** is dominated by its irritant properties and acute oral toxicity.[1] The following data is synthesized from ECHA registrations and supplier safety assessments.

## GHS Classification & H-Codes

Hazard Class	Category	Code	Statement	Mechanism of Action
Acute Toxicity	Cat 4 (Oral)	H302	Harmful if swallowed.[5][1][7]	Systemic absorption via GI tract.
Skin Irritation	Cat 2	H315	Causes skin irritation.[5][7][8][9][10]	Dermal lipid extraction/local inflammation.
Eye Irritation	Cat 2A	H319	Causes serious eye irritation.[5][7][8][10]	Direct mucosal contact irritant.
STOT-SE	Cat 3	H335	May cause respiratory irritation.[5][1][8]	Inhalation of dust/fines triggers upper respiratory inflammation.

Toxicological Context: While specific LD50 data for the (S)-enantiomer is limited, data for the racemate and structural analogs (e.g., 1-phenylethanol) suggests an oral LD50 in the range of 400–1000 mg/kg in rats.[1] It is not classified as a carcinogen or mutagen, but standard "universal precautions" for bioactive chiral intermediates apply.

## Risk Assessment & Engineering Controls

Effective safety is built on the hierarchy of controls. For **(S)-1,2-Diphenylethanol**, the primary vector of exposure is dust inhalation during weighing and dermal contact during solution preparation.[1]

### Engineering Controls

- Primary Containment: All weighing and transfer operations of the solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.
- Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s) at the sash opening.

- **Static Control:** As a crystalline organic solid, it is prone to static charge. Use ionizing bars or anti-static weighing boats to prevent "flying powder" which increases inhalation risk.

## Personal Protective Equipment (PPE)[4]

- **Respiratory:** If fume hood availability is compromised, a half-face respirator with P95/P100 particulate filters is required.
- **Dermal:** Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. Breakthrough time is generally >480 min for solid contact, but decreases rapidly if dissolved in solvents like Acetone or DCM.
- **Ocular:** Chemical splash goggles (ANSI Z87.1) are mandatory; safety glasses are insufficient for handling fine irritant powders.

## Technical Handling Protocols

### Protocol A: Precision Weighing & Transfer

Objective: Minimize dust generation and static interference while maintaining enantiomeric purity.[1]

- **Equilibrate:** Allow the container to reach room temperature before opening to prevent condensation (water can degrade purity or induce clumping).
- **Static Dissipation:** Pass the spatula and weighing boat through an anti-static gate or wipe with a static-dissipative cloth.
- **Transfer:** Use a micro-spatula. Do not pour directly from the stock bottle.
  - Why? Pouring generates a dust cloud (H335 hazard) and increases static friction.
- **Cleaning:** Wipe the balance area with a damp lint-free cloth immediately after use. Dry dusting will aerosolize the particles.

### Protocol B: Solubilization & Reaction Setup

Objective: Safe dissolution without thermal degradation.

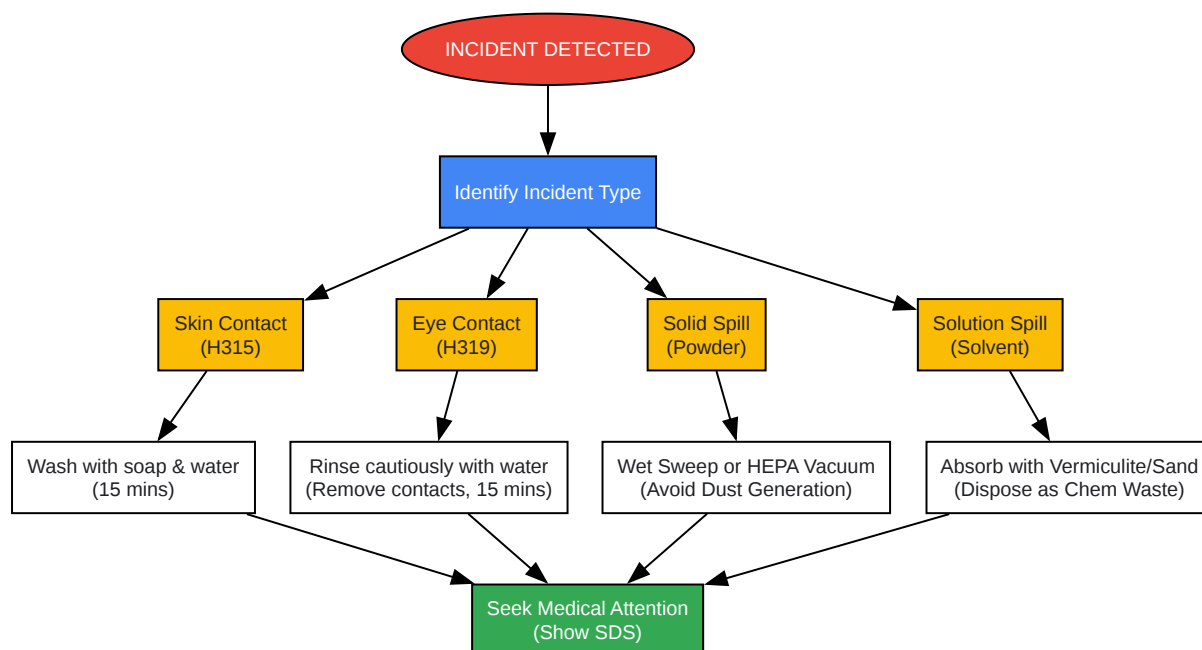
- Solvent Choice: Prefer Dichloromethane (DCM) or Ethyl Acetate for synthesis.
- Addition Order: Add the solid to the solvent, not solvent to solid.
  - Why? Adding solvent to a bulk pile of low-melting solid can cause encapsulation (gummy clumps) which are difficult to dissolve and may require vigorous agitation, increasing spill risk.
- Inert Atmosphere: While not strictly pyrophoric, flushing the reaction vessel with Nitrogen/Argon is recommended to prevent oxidation of the alcohol functionality to the ketone (acetophenone derivative), preserving the chiral center.

## Emergency Response Logic

In the event of exposure or release, immediate action is required to mitigate H319 (Eye) and H315 (Skin) effects.[8]

## Visualization: Spill & Exposure Response Workflow

The following diagram outlines the decision logic for responding to incidents involving **(S)-1,2-Diphenylethanol**.



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Figure 1: Decision matrix for emergency response.[5][1] Note the distinction between dry sweeping (prohibited) and wet sweeping/HEPA vacuuming to prevent inhalation.

## Storage & Stability

- Temperature: Store at 2–8 °C (Refrigerated) or cool room temperature (<25 °C).
  - Reasoning: Although the melting point is ~67 °C, storing well below this limit prevents "sintering" or caking of the crystals over time.
- Light: Store in amber glass.
- Incompatibility: Segregate from strong oxidizing agents (e.g.,  $\text{KMnO}_4$ ,  $\text{CrO}_3$ ) and acid chlorides. Reaction with oxidizers is exothermic and destroys the chiral center.

## Synthesis Context: Application Workflow

When using **(S)-1,2-Diphenylethanol** as a chiral auxiliary, the workflow often involves coupling with a carboxylic acid or transformation into a halide.[1]



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Figure 2: Standard operating workflow for synthesis applications, emphasizing the equilibration step to prevent moisture ingress.

## References

- PubChem. (n.d.).[5][2] 1,2-Diphenylethanol (Compound).[5][2][3][4][6][7][11][12] National Library of Medicine. Retrieved January 28, 2026, from [\[Link\]](#)
- European Chemicals Agency (ECHA). (n.d.).[5] C&L Inventory: 1,2-diphenylethanol.[5][2][1] Retrieved January 28, 2026, from [\[Link\]](#)

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## Sources

1. [chemsynthesis.com](https://chemsynthesis.com) [[chemsynthesis.com](https://chemsynthesis.com)]
2. (s)-1,2-Diphenylethanol | C<sub>14</sub>H<sub>14</sub>O | CID 1379021 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
3. (S)-(+)-1,2-DIPHENYLETHANOL CAS#: 5773-56-8 [[m.chemicalbook.com](https://m.chemicalbook.com)]
4. (S)-(+)-1,2-DIPHENYLETHANOL | 5773-56-8 [[chemicalbook.com](https://chemicalbook.com)]
5. 1,2-Diphenylethanol | C<sub>14</sub>H<sub>14</sub>O | CID 94178 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
6. CAS Common Chemistry [[commonchemistry.cas.org](https://commonchemistry.cas.org)]
7. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]

- [8. dcfinechemicals.com \[dcfinechemicals.com\]](https://dcfinechemicals.com)
- [9. fishersci.be \[fishersci.be\]](https://fishersci.be)
- [10. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](https://store.apolloscientific.co.uk)
- [11. chembk.com \[chembk.com\]](https://chembk.com)
- [12. 1,2-diphenylethanol | 614-29-9 \[chemicalbook.com\]](https://chemicalbook.com)
- To cite this document: BenchChem. [Technical Safety & Handling Guide: (S)-1,2-Diphenylethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1607665/docs#technical-safety-handling-guide-s-1-2-diphenylethanol\]](https://www.benchchem.com/product/b1607665/docs#technical-safety-handling-guide-s-1-2-diphenylethanol)

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